2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid
Description
4-(2-Ethoxyphenoxy)aniline is an aromatic amine characterized by a central aniline group (NH₂ attached to a benzene ring) linked via an ether oxygen to a second benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and material science research.
Properties
IUPAC Name |
2-[(3-phenylpropanoylamino)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(22)23/h1-9H,10-11H2,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYSZRNBSHIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid involves multiple steps. One common synthetic route includes the reaction of 3-phenylpropanoic acid with hydrazine to form 3-phenylpropanoylhydrazine. This intermediate is then reacted with phthalic anhydride to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is utilized in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit enzyme activities by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and the target enzyme.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Substituents on the phenoxy ring significantly influence electronic properties. For example:
- 4-(2-Ethoxyphenoxy)aniline: The 2-ethoxy group donates electrons via resonance, increasing electron density on the aniline ring.
- 4-(2,4-Dichlorophenoxy)aniline: Chlorine atoms at the 2- and 4-positions withdraw electrons, decreasing the aniline ring’s basicity and reactivity .
Table 1: Substituent Effects on Key Properties
*Note: pKa values for ethoxyaniline derivatives are inferred from . Phenoxy-linked substituents may lower pKa due to reduced electron donation.
Chain Length and Branching Effects
Ethoxy chain length and branching modulate solubility and steric interactions:
- 4-(2-Ethoxyphenoxy)aniline: A single ethoxy group balances moderate hydrophobicity and electronic effects.
- 4-[2-(2-Methoxyethoxy)ethoxy]aniline : A longer methoxyethoxy chain increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
- 4-(2-(2-Ethoxyethoxy)ethoxy)aniline : Extended ethoxyethoxy chains improve solubility in polar solvents but may hinder reactivity due to steric bulk .
Table 2: Chain Length and Solubility
Functional Group Variations
The introduction of diverse functional groups alters reactivity and applications:
- 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline: A dimethylamino group introduces basicity, improving solubility in acidic media and enabling coordination chemistry .
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline : The electron-withdrawing trifluoromethyl (-CF₃) group reduces electron density, deactivating the aniline ring toward electrophilic substitution .
- 4-(2-Thiophen)-aniline: Replacement of the phenoxy group with a thiophene ring modifies conjugation, impacting optoelectronic properties .
Table 3: Functional Group Impact
Biological Activity
2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Key activities include:
- Antitumor Activity : Exhibits significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers.
- Antimicrobial Properties : Shows effectiveness against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Alters pathways related to inflammation and apoptosis.
- Interaction with Cellular Receptors : Binds to receptors that mediate immune responses.
Case Study 1: Antitumor Activity
A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, the compound was administered to mice. The results showed a significant reduction in inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 15 µM in MCF-7 | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Antimicrobial | Effective against E. coli |
Research Findings
Recent research has focused on the synthesis and evaluation of derivatives of this compound. A notable study highlighted the synthesis of various analogs and their enhanced activity profiles compared to the parent compound, indicating that structural modifications can significantly impact biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
